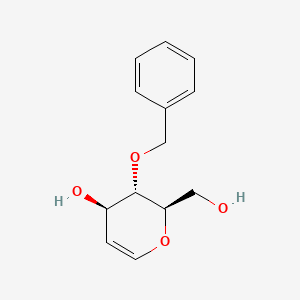

4-O-Benzyl-D-glucal

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4R)-2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-8-12-13(11(15)6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWQZGBSQDJVJN-UPJWGTAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C=COC2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H](C=CO[C@@H]2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370467 | |

| Record name | 4-O-Benzyl-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58871-11-7 | |

| Record name | 4-O-Benzyl-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 O Benzyl D Glucal and Cognate Benzyl Protected D Glucal Systems

Direct Benzylation Approaches for D-Glucal Derivatives

Direct benzylation strategies involve the introduction of benzyl (B1604629) protecting groups onto the hydroxyl moieties of a D-glucal scaffold. These methods can be tailored to achieve either full or selective protection, depending on the desired final product.

Benzylation of Triacetylglucal to Yield Benzyl-Protected Glucals (e.g., 3,4,6-Tri-O-benzyl-D-glucal)

A common route to benzyl-protected glucals commences with the more accessible 3,4,6-tri-O-acetyl-D-glucal. This process typically involves a two-step sequence. First, the acetyl groups are removed, followed by the benzylation of the resulting unprotected D-glucal.

The deacetylation can be accomplished using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). Following the removal of the acetyl groups, the D-glucal is treated with sodium hydride and benzyl bromide in a solvent such as dimethylformamide (DMF) to afford the per-benzylated product, 3,4,6-Tri-O-benzyl-D-glucal. rroij.com

A representative procedure is as follows:

Deacetylation: 3,4,6-Tri-O-acetyl-D-glucal is dissolved in methanol and treated with a catalytic amount of sodium methoxide. The reaction progress is monitored, and upon completion, the mixture is neutralized and concentrated. rroij.com

Benzylation: The resulting crude D-glucal is dissolved in DMF. Sodium hydride is added, followed by the dropwise addition of benzyl bromide at 0°C. The reaction is allowed to proceed for several hours at room temperature to yield 3,4,6-tri-O-benzyl-D-glucal after purification. rroij.com

General Strategies for Selective O-Benzylation on Glucal Scaffolds

Achieving selective benzylation on the glucal scaffold, particularly to leave a specific hydroxyl group free, requires more nuanced strategies. One effective method for preparing glucal derivatives with an unsubstituted 4-OH group is through the use of organotin intermediates under microwave irradiation. This approach significantly reduces reaction times compared to conventional heating methods. tandfonline.com

The procedure involves a two-step, one-pot synthesis:

Stannylation: D-glucal is first converted into a dibutylstannylene acetal (B89532) or a tributyltin ether intermediate. tandfonline.com

Benzylation: The organotin intermediate is then alkylated with benzyl bromide in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (Bu4NBr). This method has been shown to selectively yield 3,6-di-O-benzyl-D-glucal, leaving the C-4 hydroxyl group unprotected. tandfonline.com

The reaction conditions for the microwave-assisted regioselective benzylation of D-glucal are summarized in the table below.

| Entry | Reactant | Reagents | Conditions | Product | Yield (%) |

| 1 | D-glucal | 1. (Bu3Sn)2O (1.05 equiv.) 2. BnBr (3.4 equiv.), Bu4NBr | Toluene, Microwave | 3,6-di-O-benzyl-D-glucal | - |

Yield data was not explicitly provided in the search result for this specific transformation but the methodology was highlighted as effective.

Reductive Elimination Strategies

Reductive elimination provides an alternative pathway to D-glucal derivatives, starting from appropriately functionalized sugar precursors. This method involves the removal of substituents at C-1 and C-2 to generate the characteristic double bond of the glucal ring.

Zinc-Mediated Reduction of Brominated Sugar Precursors (e.g., 3,4,6-Tri-O-benzyl-2-acetoxy-1-bromoglucose)

The formation of the glucal double bond can be achieved through the reductive elimination of a 2-O-acyl-1-halosugar. A common precursor for this reaction is an acetobromoglucose derivative. For the synthesis of benzyl-protected glucals, a precursor such as 3,4,6-tri-O-benzyl-2-acetoxy-1-bromoglucose would be utilized. rroij.com

The reaction is typically carried out using activated zinc dust in the presence of a proton source, such as acetic acid or an ammonium (B1175870) chloride solution. The zinc metal facilitates the elimination of the bromine atom at C-1 and the acetate (B1210297) group at C-2, resulting in the formation of the C1-C2 double bond. This process is a key step in several synthetic routes to complex carbohydrate structures and highlights the utility of zinc as a reducing agent in carbohydrate chemistry. organic-chemistry.orgsemanticscholar.org

Condensation-Based Syntheses Involving Glucal Aldehyde Intermediates

Condensation reactions, particularly those involving aldehyde intermediates derived from glucals, offer a powerful method for C-C bond formation at the anomeric position, leading to a diverse array of C-glycosides.

Claisen-Schmidt Condensation from C-Glucopyranosyl Aldehyde to 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals

The Claisen-Schmidt condensation is a versatile reaction for the synthesis of α,β-unsaturated ketones. wikipedia.orgwisdomlib.org In the context of carbohydrate chemistry, this reaction can be employed to condense a C-glucopyranosyl aldehyde with various acetophenones to yield chalcone-like structures, specifically 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals. acs.org

The precursor, a C-glucopyranosyl aldehyde, can be synthesized from D-glucose through established literature procedures. nih.govcuny.edu The condensation reaction itself is typically carried out in the presence of a base. Studies have shown that using a 5% aqueous solution of sodium hydroxide (B78521) in ethanol (B145695) provides the highest yields for this transformation. acs.org

The general procedure involves adding the aqueous NaOH solution dropwise to a solution of the β-C-glucopyranosyl aldehyde and the respective aryl methyl ketone in ethanol at 0°C, followed by stirring at room temperature. acs.org The reaction yields vary depending on the specific acetophenone (B1666503) used.

The table below summarizes the results of the Claisen-Schmidt condensation of C-glucopyranosyl aldehyde with various aryl methyl ketones.

| Entry | Aryl Methyl Ketone | Base | Solvent | Product | Yield (%) |

| 1 | 4-Methylacetophenone | DBU | EtOH | 1-(E-1-(4-Methylphenyl)propenon-3-yl)-3,4,6-tri-O-benzyl-D-glucal | Mixture |

| 2 | 4-Methylacetophenone | NaOMe | MeOH | 1-(E-1-(4-Methylphenyl)propenon-3-yl)-3,4,6-tri-O-benzyl-D-glucal | Mixture |

| 3 | 4-Methylacetophenone | Ba(OH)2 | EtOH | 1-(E-1-(4-Methylphenyl)propenon-3-yl)-3,4,6-tri-O-benzyl-D-glucal | 65 |

| 4 | 4-Methylacetophenone | KOH | EtOH | 1-(E-1-(4-Methylphenyl)propenon-3-yl)-3,4,6-tri-O-benzyl-D-glucal | 75 |

| 5 | 4-Methylacetophenone | LiOH | EtOH | 1-(E-1-(4-Methylphenyl)propenon-3-yl)-3,4,6-tri-O-benzyl-D-glucal | 70 |

| 6 | 4-Methylacetophenone | 5% aq. NaOH | EtOH | 1-(E-1-(4-Methylphenyl)propenon-3-yl)-3,4,6-tri-O-benzyl-D-glucal | 85 |

| 7 | Various aryl methyl ketones | 5% aq. NaOH | EtOH | 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals | 68-88 |

This methodology provides an efficient route to C-1 functionalized unsaturated sugar derivatives, which are valuable precursors for the synthesis of more complex molecules. acs.org

Multi-step Convergent Approaches to Benzyl-Protected Glucal Derivatives

Multi-step convergent strategies are instrumental in the synthesis of complex carbohydrate structures like benzyl-protected glucal derivatives. These approaches involve the independent synthesis of key fragments which are then combined, or a starting material is sequentially modified through a series of reactions to yield the target compound. Such methodologies allow for the construction of specific protecting group patterns, which are crucial for subsequent glycosylation reactions.

Synthesis of 4,6-O-Benzylidene Glucal from Alpha-Methyl Glucopyranoside

A common and cost-effective route to 4,6-O-benzylidene glucal initiates from the readily available starting material, methyl α-D-glucopyranoside. This multi-step process first involves the protection of the 4- and 6-hydroxyl groups as a benzylidene acetal. This selective protection is a cornerstone in carbohydrate chemistry, as it masks two of the most reactive hydroxyl groups, leaving the C-2 and C-3 hydroxyls available for further functionalization. researchgate.netdergipark.org.tr

The formation of the benzylidene acetal is typically achieved by reacting methyl α-D-glucopyranoside with a benzylidene source, such as benzaldehyde (B42025) or benzaldehyde dimethyl acetal, in the presence of an acid catalyst. dergipark.org.trnih.gov The reaction with benzaldehyde dimethyl acetal is often preferred as it does not produce water as a byproduct, which can simplify the reaction setup. dergipark.org.tr Various acid catalysts can be employed, including 10-camphorsulfonic acid (CSA), p-toluenesulfonic acid (TsOH), or copper(II) triflate (Cu(OTf)₂), with the latter being noted for promoting rapid reaction completion, often within an hour at room temperature. nih.gov The reaction is typically performed in solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF). dergipark.org.trnih.gov

Following the formation of methyl 4,6-O-benzylidene-α-D-glucopyranoside, a subsequent series of reactions is required to introduce the double bond to form the glucal structure. This often involves a sequence such as selective triflation and iodide displacement at the C-2 position, followed by a dehydrohalogenation step to yield the desired 4,6-O-benzylidene D-glucal. researchgate.net

Table 1: Reaction Conditions for Benzylidene Acetal Formation

| Starting Material | Reagent | Catalyst | Solvent | Typical Conditions |

| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal | Cu(OTf)₂ | Acetonitrile | Room temperature, ~1 hour |

| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal | Camphor-10-sulfonic acid | DMF | 50°C, 6 hours |

| Methyl α-D-glucopyranoside | Benzaldehyde | Zinc chloride | None | Room temperature, 48 hours |

Considerations for Gram-Scale Synthetic Protocols for Benzyl-Protected Glucals

Transitioning the synthesis of benzyl-protected glucals from a laboratory bench scale to a gram-scale or larger necessitates careful consideration of several practical factors to ensure efficiency, safety, and reproducibility. Challenges that are manageable on a small scale can become significant obstacles when producing larger quantities. nih.govresearchgate.net

Key considerations for the scale-up of these synthetic protocols include:

Purification Strategy : While column chromatography is a powerful tool for purification at the milligram scale, it becomes costly, time-consuming, and generates large volumes of solvent waste at the gram scale. teledynelabs.com For compounds like methyl 4,6-O-benzylidene-α-D-glucopyranoside, protocols that yield a crystalline product are highly advantageous. taylorfrancis.comorgsyn.org Purification can often be achieved through precipitation or recrystallization, which is a more scalable and economical alternative to chromatography. taylorfrancis.com Developing reaction conditions that facilitate the direct crystallization of the product from the reaction mixture is a key goal for large-scale synthesis.

Reaction Monitoring : Consistent and accurate monitoring of the reaction progress is crucial to determine the optimal reaction time and maximize yield while minimizing the formation of byproducts. Thin-layer chromatography (TLC) is a simple and effective method for this purpose. lew.rolibretexts.org For a typical reaction, three lanes are spotted on a TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both. This allows for the clear visualization of the consumption of the starting material and the formation of the product, even if they have similar retention factors (Rf). rochester.eduyoutube.com

Reagent and Reaction Control : The choice of reagents and the control of reaction parameters become more critical at a larger scale. For instance, in the synthesis of benzylidene acetals, using benzaldehyde dimethyl acetal can be more advantageous than benzaldehyde, as it avoids the formation of water, which could complicate the reaction equilibrium on a large scale. dergipark.org.tr The management of reaction temperature is also vital, as exothermic processes that are easily dissipated in small flasks can lead to significant temperature increases in large reactors, potentially causing side reactions or decomposition.

Table 2: Key Considerations for Gram-Scale Synthesis

| Consideration | Small-Scale Approach | Gram-Scale Strategy | Rationale |

| Purification | Column Chromatography | Crystallization / Precipitation | Reduces solvent consumption, time, and cost. teledynelabs.comtaylorfrancis.com |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Thin-Layer Chromatography (TLC) with co-spotting | Provides clear and rapid assessment of reaction completion. libretexts.orgrochester.edu |

| Reagent Choice | Flexible (e.g., Benzaldehyde) | Optimized for ease of workup (e.g., Benzaldehyde dimethyl acetal) | Minimizes byproducts and simplifies purification. dergipark.org.tr |

| Temperature Control | Simple heating/cooling baths | Jacketed reactors, controlled addition of reagents | Prevents exotherms and ensures consistent reaction conditions. |

Chemical Transformations and Reactivity of 4 O Benzyl D Glucal and Its Benzyl Protected Congeners

Electrophilic Additions to the Endocyclic Double Bond

The electron-rich double bond in 4-O-Benzyl-D-glucal and its analogs is susceptible to attack by electrophiles, leading to the formation of various functionalized pyranose derivatives.

The halogenation of glycals is a fundamental transformation that introduces a halogen atom at the C-2 position, often with accompanying addition of a nucleophile at the anomeric center (C-1). These reactions typically proceed through a halonium ion intermediate.

Research on the halogenation of tri-O-benzyl-D-glucal, a close congener of this compound, has provided insights into the stereochemical outcomes of these reactions. The addition of iodine azide (B81097) (IN3) in acetonitrile (B52724) to tri-O-benzyl-D-glucal results in the formation of trans-α-iodoazides as the major products. nih.gov This outcome is consistent with the formation of a bridged iodonium (B1229267) ion intermediate.

The bromination of tri-O-benzyl-D-glucal in dichloroethane leads to a mixture of products, with the stereoselectivity being highly dependent on the reaction conditions. nih.govacs.org In the absence of other nucleophiles, a moderate to exclusive selectivity for cis-α-addition is observed. acs.org However, when the bromination is carried out in the presence of a tribromide ion salt, the trans-α-dibromide is the predominant product. nih.govacs.org This suggests a concerted addition of the two bromine atoms under these conditions. acs.org In contrast, bromination in methanol (B129727) results in the nonselective formation of trans-α- and trans-β-methoxybromides. nih.govacs.org

A one-step electrochemical bromination of glycals using Bu4NBr as the bromine source has also been developed, providing 2-bromoglycals in moderate to excellent yields under metal-catalyst-free and oxidant-free conditions. frontiersin.org Furthermore, the iodination of glycals, including 3,4,6-tri-O-benzyl-D-glucal, can be achieved using N-iodosuccinimide (NIS) and a catalytic amount of silver nitrate (B79036), yielding 2-iodo-3,4,6-tri-O-benzyl-D-glucal. thieme-connect.com

Table 1: Stereochemical Outcome of Halogenation of Tri-O-benzyl-D-glucal

| Halogenating Agent | Solvent | Major Product(s) | Stereoselectivity |

| IN₃ | Acetonitrile | trans-α-iodoazides | 80-87% |

| Br₂ | Dichloroethane | cis-α-dibromide | 60-99% |

| Br₂/Br₃⁻ | Dichloroethane | trans-α-dibromide | Predominant |

| Br₂ | Methanol | trans-α/β-methoxybromides | Nonselective |

Data sourced from studies on tri-O-benzyl-D-glucal.

Allylic oxidation introduces an oxygen functionality at a position adjacent to the double bond. This transformation is a valuable tool for the synthesis of enones and allylic alcohols from glycals. Common reagents for allylic oxidation include selenium dioxide (SeO₂) and chromium-based oxidants. wikipedia.orgorganic-chemistry.org

The Riley oxidation, which employs selenium dioxide, is a well-established method for the allylic oxidation of olefins. wikipedia.org The reaction with alkenes proceeds via an ene reaction followed by a researchgate.netthieme-connect.de-sigmatropic rearrangement to give an allylic selenite (B80905) ester, which upon hydrolysis yields the corresponding allylic alcohol. wikipedia.org While specific examples for this compound are not detailed in the reviewed literature, this methodology is generally applicable to allylic systems. The oxidation of alkenes with a catalytic amount of SeO₂ and a stoichiometric amount of a co-oxidant, such as tert-butyl hydroperoxide (TBHP), is a common and useful approach. thieme-connect.de

Chromium(VI) reagents, such as the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), are also utilized for the oxidation of allylic alcohols to enones. organic-chemistry.orgderpharmachemica.com The oxidation of primary allylic alcohols with the Jones reagent typically yields aldehydes. organic-chemistry.org Other chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) offer milder conditions and are often used to stop the oxidation at the aldehyde stage. derpharmachemica.com The application of these methods to benzyl-protected glycals would be expected to yield the corresponding α,β-unsaturated carbonyl compounds. For instance, the oxidation of an allylic alcohol derived from a glycal with manganese dioxide has been shown to produce the corresponding enone. researchgate.net

Nucleophilic Reactivity and Substitution Pathways

The electrophilic nature of the anomeric carbon in the oxocarbenium ion intermediate, formed from the glycal, allows for reactions with a wide range of nucleophiles.

The reaction of glycals with oxygen-based nucleophiles is a cornerstone of carbohydrate synthesis, providing access to a vast array of O-glycosides.

The Ferrier rearrangement is a powerful reaction for the synthesis of 2,3-unsaturated glycosides from glycals. wikipedia.org This reaction involves the formal Sₙ2' displacement of the C-3 substituent of the glycal by a nucleophile, with concomitant migration of the double bond to the C-2/C-3 position. The reaction is typically catalyzed by a Lewis acid and proceeds through a delocalized allylic oxocarbenium ion intermediate. wikipedia.org

The reaction of 4,6-di-O-benzyl-D-glucal with various alcohols and phenols in the presence of a suitable catalyst leads to the formation of the corresponding 2,3-unsaturated O-glycosides. researchgate.netrsc.orgrsc.org The stereoselectivity of the reaction often favors the formation of the α-anomer due to the anomeric effect.

A variety of catalyst systems have been developed to promote the Ferrier rearrangement of benzyl-protected glycals, offering mild and efficient conditions for the synthesis of 2,3-unsaturated O-glycosides.

Ferric Chloride on Carbon (FeCl₃/C): FeCl₃/C has been demonstrated as an effective and convenient catalyst for the Ferrier rearrangement of 3,4,6-tri-O-benzyl-D-glucal with a wide range of alcohols and phenols. researchgate.net This heterogeneous catalyst allows for mild reaction conditions and affords the desired 2,3-unsaturated O-glucosides in good to excellent yields (47–92%). researchgate.net The catalyst can be easily removed by filtration, simplifying the purification process. ingentaconnect.com

Sulfuric Acid on Silica (B1680970) Gel (H₂SO₄-SiO₂): Immobilized sulfuric acid on silica gel (H₂SO₄-SiO₂) is another efficient and convenient promoter for the Ferrier-type rearrangement of 3,4,6-tri-O-benzyl-D-glucal. nih.gov This solid-supported acid catalyst works well in dichloromethane (B109758) (CH₂Cl₂) and is effective for a variety of nucleophiles, including primary and secondary alcohols, phenols, and thiols. nih.gov The reactions are generally rapid and provide good yields with high α-selectivity. nih.gov

Bismuth Trichloride (B1173362) (BiCl₃): Bismuth(III) chloride (BiCl₃) is a mild Lewis acid that has been successfully employed to catalyze the Ferrier rearrangement. The reaction of glycals with alcohols in the presence of BiCl₃ provides the corresponding 2,3-unsaturated O-glycosides in good yields. iosrjournals.org Bismuth(III) triflate (Bi(OTf)₃), often supported on silica gel, has also been shown to be a highly stereoselective catalyst, affording the α-anomer almost exclusively.

Table 2: Ferrier Rearrangement of 3,4,6-tri-O-benzyl-D-glucal with Various Nucleophiles and Catalysts

| Catalyst | Nucleophile | Solvent | Yield (%) | α:β Ratio |

| FeCl₃/C | Benzyl (B1604629) alcohol | Dichloromethane | 92 | >19:1 |

| FeCl₃/C | Phenol | Dichloromethane | 85 | >19:1 |

| H₂SO₄-SiO₂ | Methanol | Dichloromethane | 85 | 6.5:1 |

| H₂SO₄-SiO₂ | Phenol | Dichloromethane | 62 | 4.2:1 |

| BiCl₃ | Cholesterol | - | Good | - |

Data sourced from studies on 3,4,6-tri-O-benzyl-D-glucal.

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols, Water)

Conversion to 2-Deoxy-Sugars and Derivatives

2-Deoxy-sugars are crucial components of numerous natural products and pharmaceuticals. acs.orggoogle.com Glycals serve as excellent precursors for these compounds through various synthetic strategies. acs.orgarkat-usa.org

A direct and efficient method for converting glycals into 2-deoxy-sugars involves hydrolysis induced by trifluoroacetic acid (TFA). rsc.org This methodology has been demonstrated to be effective for a range of protected glycals, including those with benzyl protecting groups. rsc.org

The reaction mechanism is initiated by the activation of the glycal's double bond by the acid catalyst, TFA. This activation facilitates the nucleophilic attack of water at the anomeric carbon (C-1). The subsequent protonation and rearrangement lead to the formation of the 2-deoxy-sugar hemiacetal. rsc.org

A study systematically optimized the reaction conditions for the conversion of 3,4,6-tri-O-benzyl-D-glucal to its corresponding 2-deoxy-sugar. rsc.org The reaction proceeds effectively in a solvent mixture of 1,4-dioxane (B91453) and water, with TFA acting as the catalyst. The yield of the desired 2-deoxy-sugar was found to be dependent on the concentration of TFA, with optimal yields achieved at 50 mol%. rsc.org This method is notable for its mild conditions, proceeding at room temperature and open to the air, and has been successfully applied to gram-scale synthesis. rsc.org The resulting 2-deoxy-sugars can be further utilized in the synthesis of 2-deoxy-glycosyl esters. rsc.org

| Reactant | Catalyst | Solvent | Product | Yield |

| 3,4,6-tri-O-benzyl-D-glucal | TFA (50 mol%) | 1,4-Dioxane/H₂O (3:1) | 3,4,6-tri-O-benzyl-2-deoxy-D-glucose | 55% |

| Unprotected D-glucal | TFA | 1,4-Dioxane/H₂O | 2-deoxy-D-glucose | Satisfactory |

Reactions with Sulfur-Based Nucleophiles (Thiols)

Thioglycosides are valuable intermediates in glycochemistry, often used as glycosyl donors due to the activating properties of the sulfur aglycon.

The reaction of 3,4,6-tri-O-benzyl-D-glucal with thiols can be effectively mediated by triphenylphosphane hydrobromide (TPBH). This method provides a straightforward route to 2-deoxy-S-glycosides. researchgate.net While this reaction can produce a mixture of anomers, it has been a useful tool for S-glycosylation. researchgate.net

To improve the stereoselectivity of the thioglycosylation, HY zeolite has been employed as a catalyst. The use of HY zeolite with 3,4,6-tri-O-benzyl-D-glucal and a thiol acceptor leads exclusively to the corresponding 2,3-unsaturated α-S-glycoside. researchgate.net This method offers high stereoselectivity, though the yields may be moderate. researchgate.net The Ferrier rearrangement mechanism is operative when using HY zeolite, where the glycal rearranges to form the 2,3-unsaturated product. researchgate.net

| Glycal Donor | Nucleophile | Catalyst | Product | Yield | Stereoselectivity |

| 3,4,6-tri-O-benzyl-D-glucal | Mercaptan | TPBH | 2-Deoxy-thioglycoside mixture | 65% | Mixture of anomers |

| 3,4,6-tri-O-benzyl-D-glucal | Mercaptan | HY Zeolite | 2,3-Unsaturated α-thioglycoside | 50% | α-only |

Reactions with Nitrogen-Based Nucleophiles (Amines, Sulfonamides)

The introduction of nitrogen-containing functionalities into the carbohydrate scaffold is of great interest for the synthesis of bioactive compounds, including nucleoside analogues and aminoglycosides.

The direct addition of sulfonamides to glycals, known as sulfonamidoglycosylation, provides an efficient route to N-glycosyl sulfonamides. unlp.edu.aracs.org The reaction of benzylated glycals, such as 3,4,6-tri-O-benzyl-D-glucal, with sulfonamides in the presence of a catalytic amount of triphenylphosphine (B44618) hydrobromide (TPBH) proceeds with high stereoselectivity to afford β-sulfonamidoglycosides in good to high yields. unlp.edu.aracs.org This method has been successfully applied to both D-glucal and D-galactal derivatives. unlp.edu.aracs.org

The stereochemical outcome, favoring the β-anomer, is a key feature of this transformation. unlp.edu.ar Some of the synthesized N-2-(deoxyglycosyl)sulfonamides have demonstrated antiproliferative activity against tumor cell lines in vitro. unlp.edu.arconicet.gov.ar

| Glycal | Sulfonamide | Catalyst | Product | Anomeric Selectivity |

| Benzylated D-glucal | Various | TPBH | β-N-2-(Deoxyglycosyl)sulfonamide | High (β) |

| Benzylated D-galactal | Various | TPBH | β-N-2-(Deoxyglycosyl)sulfonamide | High (β) |

The reaction of 3,4,6-tri-O-benzyl-D-glucal with arylamines can lead to structurally diverse and complex N-heterocyclic fused ring systems through cascade reactions. rsc.orgresearchgate.net One such transformation involves an interrupted Nazarov reaction. rsc.orgresearchgate.net The Nazarov cyclization is an electrocyclic closure of a pentadienyl cation to a cyclopentenyl cation. rsc.org In the context of glycals, the reaction with an arylamine can be initiated by a Lewis acid, leading to a cascade that involves a Ferrier-type reaction followed by an imino-Nazarov cyclization. rsc.orgresearchgate.net

For instance, the reaction of 3,4,6-tri-O-benzyl-D-glucal with N-benzylaniline, catalyzed by Dy(OTf)₃ in the presence of water, yields tetrahydroquinoline-fused cyclopentanones. rsc.org The reaction proceeds through a cascade involving a Ferrier reaction and an interrupted Nazarov rearrangement. rsc.org By changing the catalyst and reaction conditions, the product outcome can be directed. For example, using InBr₃ as the catalyst with N-benzyl-p-methylaniline leads to the formation of an indoline (B122111) derivative. rsc.org These reactions showcase the utility of glycals as starting materials for diversity-oriented synthesis, providing access to complex, drug-like scaffolds from relatively simple precursors. rsc.orgresearchgate.netresearchgate.net

| Glycal | Arylamine | Catalyst | Product Type |

| 3,4,6-tri-O-benzyl-D-glucal | N-benzyl-aniline | Dy(OTf)₃ | Tetrahydroquinoline-fused cyclopentanone |

| 3,4,6-tri-O-benzyl-D-glucal | N-benzyl-p-methylaniline | InBr₃ | Indoline derivative |

Cycloaddition and Ring Modification Reactions

Cycloaddition and subsequent ring modification reactions of unsaturated sugars like this compound provide powerful methods for the synthesis of novel carbohydrate structures, including those with expanded ring sizes.

Cyclopropanation of Unsaturated Glucal Systems

The addition of a carbene to the double bond of a glycal is a primary method for synthesizing 1,2-cyclopropanated carbohydrates. researchgate.net These cyclopropanated sugars are valuable intermediates that can be further transformed. researchgate.net The stereochemistry of the allylic ether group on the glucal can direct the cyclopropanation. For instance, the use of halomethylzinc reagents often results in the syn isomer as the major product. unl.ptunl.pt Conversely, a multi-step sequence involving a phase-transfer dichlorocarbene (B158193) cyclopropanation can be employed to obtain the anti isomer. unl.ptunl.pt

The cyclopropanation of unsaturated sugars with reagents like ethyl diazoacetate in the presence of a metal catalyst can yield ester-substituted 1,2-C-methylene carbohydrates. researchgate.net These reactions have been shown to be effective for various enol-type alkenes, including O-tetrabenzyl glucal, which can be transformed into their labile epoxides using dimethyldioxirane (B1199080). researchgate.net

A convenient and scalable synthesis of 3,4,6-tri-O-benzyl-D-glucal has been developed, which can then undergo stereoselective cyclopropanation. nih.gov This highlights the utility of benzyl-protected glucals in accessing these bicyclic systems.

Ring Expansion to Septanoside Derivatives

Cyclopropanated glucals are key precursors for the synthesis of septanosides, which are seven-membered carbohydrate analogues. rsc.orgnih.gov The ring expansion can be achieved through various methods. One common strategy involves the Lewis acid-catalyzed ring opening of the cyclopropane (B1198618) ring. researchgate.net For example, treating a gem-dihalocyclopropanated sugar derived from D-glucal with a silver(I) promoter can lead to a thermal ring expansion, yielding 2-bromooxepines. nih.gov

Alternatively, base-mediated ring-opening of cyclopropanated glycals in the presence of an alcohol can produce highly oxygenated oxepines. researchgate.net This approach has been successfully used to synthesize a variety of septanoside derivatives, including aryl septanosides and disaccharides containing a septanoside unit. researchgate.netnih.gov The reaction of a cyclopropanated adduct of an oxyglycal with phenols, sugars, or azide nucleophiles leads to the formation of these ring-expanded products. researchgate.netnih.gov While reactions with phenols and azide may produce anomeric mixtures, the ring expansion with sugar nucleophiles can be stereoselective. nih.gov

A general route to septanosides from protected 2-hydroxyglycals involves cyclopropanation, ring opening, oxidation, and reduction steps. acs.orgnih.gov This methodology has been applied to synthesize methyl α-D-glycero-D-talo-septanoside and methyl α-D-glycero-L-altro-septanoside. nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysis has emerged as a powerful tool for the functionalization of glucals, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium(II)-Catalyzed Cross Dehydrogenative Coupling (CDC) Reactions for 1,2-Disubstituted Glucals

Palladium(II)-catalyzed cross dehydrogenative coupling (CDC) reactions have been effectively employed for the synthesis of 1,2-disubstituted glucals. acs.orgnih.gov This method allows for the direct coupling of two C-H bonds, offering high atom economy. researchgate.net The reaction typically involves a Pd(II) catalyst, such as Pd(OAc)₂, and an oxidant like AgOAc or Cu(OAc)₂. acs.orgnih.govrsc.org

For instance, the CDC reaction of C-1 substituted glucalpropenones with various terminal alkenes, such as styrenes and acrylates, yields 1,2-disubstituted glucals with (E)-stereoselectivity. acs.orgnih.gov The optimization of reaction conditions, including the choice of oxidant and solvent, is crucial for achieving high yields. acs.orgnih.gov A mixture of DMF and DMSO has been found to be an effective solvent system for these transformations. acs.orgnih.gov

The resulting 1,2-disubstituted glucals, which often contain a conjugated diene system, can serve as precursors for further complex molecular architectures. rsc.org For example, these compounds can undergo 6π-electrocyclization followed by in situ dehydrogenative aromatization to form chiral chromane (B1220400) structures. acs.orgnih.gov

Below is a table summarizing the optimization of the Pd(II)-catalyzed CDC reaction between a glucalpropenone and 4-methylstyrene (B72717). acs.orgnih.gov

| Entry | Oxidant | Solvent | Yield (%) |

| 1 | Cu(OAc)₂ | DMF/DMSO (9:1) | 20 |

| 2 | AgOAc | DMF/DMSO (9:1) | 50 |

| 3 | AgOTf | DMF/DMSO (9:1) | 40 |

Reaction conditions: glucalpropenone (1 equiv.), 4-methylstyrene (1.2 equiv.), Pd(OAc)₂ (10 mol %), oxidant (2 equiv.), 80 °C.

Pericyclic and Rearrangement Reactions

The unsaturated nature of glucal derivatives makes them ideal substrates for pericyclic reactions, particularly sigmatropic rearrangements, which allow for the stereoselective formation of new carbon-carbon bonds.

Claisen Rearrangement in the Context of 2,3-Unsaturated Sugar Derivatives

The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement, is a well-established method for forming carbon-carbon bonds. wikipedia.org In the context of carbohydrate chemistry, this reaction has been applied to 2,3-unsaturated sugar derivatives to introduce branched-chain functionalities. mdpi.com

For example, heating a 4-vinyl 2,3-enopyranoside derivative can induce a Claisen rearrangement to yield a branched-chain aldehyde in a stereoselective manner. mdpi.comrsc.org This suprafacial allyl rearrangement proceeds with high stereochemical fidelity. mdpi.comrsc.org Similarly, the Johnson-Claisen rearrangement, which utilizes an allylic alcohol and an orthoester, can be employed to produce γ,δ-unsaturated esters. wikipedia.org The Eschenmoser variant, using N,N-dimethylacetamide dimethyl acetal (B89532), provides access to corresponding amides. mdpi.com

More specifically, 3-O-allyl-2,3-unsaturated glycosides can undergo Claisen rearrangement to produce 3-oxo-2-C-branched sugar derivatives. rsc.org The stereoselectivity of this transformation can be influenced by the substituents on the pyranose ring. rsc.org The reaction of a 6-O-silyl-protected allylic alcohol derived from triacetylglucal can be transformed into a 3,4-unsaturated C2-branched ester or amide via Claisen rearrangement. tandfonline.com

The proposed mechanism for the Claisen rearrangement of a 3-O-allyl-2,3-unsaturated sugar derivative involves a chair-like transition state. rsc.org The stereochemical outcome is often dictated by minimizing steric interactions in this transition state. rsc.org

6π-Electrocyclization and Dehydrogenative Aromatization to Chromanes

The transformation of D-glucal derivatives into chromane scaffolds represents a significant synthetic strategy, leveraging the inherent chirality of the sugar starting material. A key process in this transformation involves a 6π-electrocyclization followed by a dehydrogenative aromatization sequence.

Research has demonstrated that 1,2-disubstituted glucals, derived from precursors like 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals, can undergo a 6π-electrocyclization reaction upon heating in xylene. nih.govacs.org This pericyclic reaction forms an unstable cyclic diene intermediate which then spontaneously undergoes an in-situ dehydrogenative aromatization to yield highly substituted, chiral chromanes. nih.gov Specifically, heating 1,2-disubstituted glucals at 160 °C in xylene leads to the formation of (2R,3S,4R)-2-benzyloxymethyl-3,4-dibenzyloxy-6-aryl-7-aroyloxychromanes in yields ranging from 66–73%. nih.govacs.org

It is noteworthy that the success of the electrocyclization can be dependent on the substituents. For instance, 1,2-disubstituted glucals bearing certain carboalkoxy groups at the C-6 position led to decomposition of the starting material under the reaction conditions. acs.org

Table 1: Synthesis of Chromanes via 6π-Electrocyclization and Dehydrogenative Aromatization

| Starting Material (1,2-disubstituted glucal) | Product (Chromane Derivative) | Yield (%) | Reference |

| 1,2-disubstituted glucals with E,Z,E-triene system | (2R,3S,4R)-2-benzyloxymethyl-3,4-dibenzyloxy-6-aryl-7-aroyloxychromanes | 66-73 | nih.govacs.org |

Oxidative Functionalization

Stereoselective Epoxidation of Glycals

The epoxidation of glycals, including benzyl-protected derivatives like this compound, is a pivotal transformation for the synthesis of 1,2-anhydropyranosides, commonly known as glycal epoxides. nih.gov These epoxides are valuable intermediates for the synthesis of O- and C-glycosides. nih.gov Dimethyldioxirane (DMDO) has proven to be a mild and highly stereoselective oxidizing agent for this purpose. nih.gov

The stereoselectivity of the epoxidation is influenced by the stereochemistry of the substituents on the pyran ring. nih.gov For many glycals, the epoxidation occurs with high facial selectivity, directed to the face opposite the substituent at the C-3 position. tdx.cat In the case of 3,4,6-tri-O-benzyl-D-glucal, epoxidation with DMDO, or DMDO generated in situ from oxone and acetone, furnishes the corresponding α-epoxide in nearly quantitative yield. tdx.cat The reaction is typically conducted at low temperatures, such as -55 °C in dichloromethane, to ensure the highest possible facioselectivities and to avoid thermal decomposition of the resulting epoxides. nih.gov

The use of in situ generated DMDO from oxone/acetone in a biphasic system (e.g., CH2Cl2/aqueous NaHCO3) provides a practical and scalable alternative to using pre-prepared, unstable DMDO solutions. tdx.cat This method has been successfully applied to the large-scale preparation of 1,2-anhydro-D-glucose derivatives. tdx.cat

Table 2: Stereoselective Epoxidation of Benzyl-Protected Glycals

| Glycal Substrate | Oxidizing Agent | Product Configuration | Yield (%) | Reference |

| 3,4,6-tri-O-benzyl-D-glucal | DMDO (in situ) | α-epoxide | ~99 | tdx.cat |

Nucleophilic Ring Opening of Glycal Epoxides

Glycal epoxides are highly reactive intermediates that readily undergo nucleophilic ring-opening reactions, typically proceeding via an SN2 mechanism. nih.govmasterorganicchemistry.com This reaction provides a powerful method for the stereoselective synthesis of a wide range of glycosidic linkages. The attack of the nucleophile generally occurs at the anomeric carbon (C-1), leading to the formation of 2-hydroxy glycosides with a trans-diaxial relationship between the new substituent at C-1 and the hydroxyl group at C-2.

A variety of nucleophiles can be employed in the ring-opening of benzyl-protected glycal epoxides. For instance, the use of alcohols as nucleophiles leads to the formation of β-O-glycosides in good yields. conicet.gov.ar The reaction can be promoted by ionic liquids acting as phase transfer catalysts in a biphasic system for the initial epoxidation, followed by the addition of the alcohol. conicet.gov.ar Less sterically hindered alcohols generally provide better yields than secondary or tertiary alcohols. conicet.gov.ar

Stronger nucleophiles such as lithium aluminum deuteride (B1239839) (LiAlD4) and lithium thioethoxide (B8401739) (LiSEt) have also been used to open the epoxide ring, confirming the stereochemical outcome of the initial epoxidation through analysis of the SN2 products. nih.gov The reaction of glycal epoxides with carbon nucleophiles, such as organocuprates and organozinc reagents, allows for the stereoselective formation of C-glycosides, leading to the synthesis of rare or unnatural sugars. nih.gov

Table 3: Nucleophilic Ring Opening of a Benzyl-Protected Glycal Epoxide Derivative

| Epoxide Substrate | Nucleophile | Product Type | Reference |

| 1,2-Anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose | Alcohols | β-O-2-hydroxyglycosides | conicet.gov.ar |

| 1,2-Anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose | Ethanolamine | β-N-glycoside | conicet.gov.ar |

| Glycal Epoxides | LiAlD4, LiSEt | Ring-opened diols/thioethers | nih.gov |

Reactivity with Unique Reactive Intermediates

Carbocationic Species Generated from D-Glucals in Acid-Base Systems (e.g., TfOH–n-Bu4NI)

The reaction of 3,4,6-tri-O-benzyl-D-glucal in a system composed of triflic acid (TfOH) and tetrabutylammonium (B224687) iodide (n-Bu4NI) in dichloromethane generates a unique reactive intermediate. researchgate.netresearchgate.net This intermediate exhibits high regio- and stereoselectivity when reacted with various nucleophiles. researchgate.netresearchgate.net

When an iodide ion is present as the nucleophile, the reaction leads to the formation of benzyl 4,6-di-O-benzyl-2,3-dideoxy-3-iodo-α-glucopyranoside, an otherwise difficult-to-synthesize compound. researchgate.netresearchgate.net This indicates a complex reaction cascade involving the glucal, the strong acid, and the iodide source.

In contrast, when hydroxylic nucleophiles are introduced into this system, the reaction proceeds with exclusive formation of the corresponding 2-deoxy-α-glycosides. researchgate.netresearchgate.net This remarkable selectivity highlights the ability of the TfOH–n-Bu4NI system to control the reactivity of the glucal, favoring the formation of specific glycosidic linkages. The nature of the reactive intermediate is proposed to be carbocationic, with its reactivity being modulated by the components of the reaction mixture. researchgate.net

Table 4: Reactivity of 3,4,6-tri-O-benzyl-D-glucal in the TfOH–n-Bu4NI System

| Nucleophile | Product | Stereochemistry | Reference |

| Iodide ion | Benzyl 4,6-di-O-benzyl-2,3-dideoxy-3-iodo-glucopyranoside | α | researchgate.netresearchgate.net |

| Hydroxylic nucleophiles | 2-Deoxy-glycosides | α | researchgate.netresearchgate.net |

Stereochemical Control and Mechanistic Elucidation in D Glucal Derivative Reactions

Stereoselectivity in Glycosylation Reactions of Benzyl-Protected Glucals

Influence of Protecting Group Patterns on Anomeric Selectivity (e.g., α-Selective Glycosylation)

The nature and arrangement of protecting groups on the glucal donor profoundly influence the stereoselectivity of glycosylation reactions. nih.gov Benzyl (B1604629) ethers, commonly used due to their stability and ease of removal, can significantly impact the anomeric ratio of the product.

Research has shown that the electronic properties of benzyl protecting groups are a key determinant of α-selectivity. nih.govacs.org A systematic investigation into the glycosylation of donors with various benzyl ether protecting groups at the C-3, C-4, and C-6 positions revealed a clear trend: increasingly electron-withdrawing benzyl ethers lead to higher α-selectivity. nih.govacs.org For instance, the use of 2,4-dichlorobenzyl (2,4-DCBn) protecting groups resulted in more α-selective glycosylations compared to standard benzyl groups. nih.govacs.org This effect is attributed to the disarming of the glycosyl donor, where the electron-withdrawing groups destabilize the developing positive charge at the anomeric center (oxocarbenium ion), favoring an SN2-like attack that leads to the α-anomer. nih.govbeilstein-journals.org

Conversely, the use of more electron-donating protecting groups can lead to decreased α-selectivity or even favor the formation of the β-anomer. nih.gov The steric bulk of protecting groups also plays a role. Bulky silyl (B83357) ethers, for example, have been shown to influence the stereochemical outcome of glycosylations with glucals. nih.govscispace.com

Furthermore, the presence of cyclic protecting groups can enforce conformational constraints on the pyranose ring, thereby directing the stereochemical outcome. nih.govscispace.com For instance, a trans-fused cyclic 3,4-O-disiloxane protecting group on a glucal donor has been demonstrated to induce high α-selectivity in glycosylations catalyzed by TsOH·H₂O. nih.govscispace.com This is attributed to the conformational locking of the intermediate oxacarbenium ion, which makes the β-face more sterically hindered. nih.govscispace.com

The table below summarizes the effect of different protecting groups on the anomeric selectivity of glucal glycosylation.

| Donor Protecting Groups | Catalyst/Promoter | Acceptor | α:β Ratio | Yield (%) | Reference |

| Per-O-benzylated | TsOH·H₂O | Model acceptor 3a | 6:1 | ~74 | scispace.com |

| 3,4-O-TIPDS-protected | p-TsOH | Various alcohols | exclusively α | High | beilstein-journals.org |

| 2,4-DCBn at C-3, C-4, C-6 | Tf₂O, DTBMP | Acceptor 21 | High α-selectivity | Moderate to good | nih.gov |

| 3,4-O-siloxane-protected | TsOH·H₂O | Various acceptors | High α-selectivity | 77-97 | nih.gov |

Impact of Catalytic Systems and Reaction Conditions on Stereochemical Outcome

The choice of catalyst or promoter is another critical factor that governs the stereoselectivity of glycosylation reactions with D-glucal derivatives. frontiersin.org A variety of catalytic systems have been developed to achieve high anomeric control.

For instance, iridium(I)-catalyzed O-glycosylation of 3,4,6-tri-O-benzyl-D-galactal has been shown to produce 2-deoxy-α-O-glycosides with high stereoselectivity. rsc.org Similarly, a metal-free catalytic system using sulfuric acid adsorbed on 4 Å molecular sieves can catalyze the Ferrier-type rearrangement of 3,4,6-tri-O-acetyl-d-glucal to afford 2,3-unsaturated glycosides with good α-selectivity. researchgate.net

The use of chiral catalysts can also impart a high degree of stereocontrol. Chiral BINOL-derived phosphoric acids have been employed as catalysts for the 1,2-trans selective activation of certain glycosyl donors. frontiersin.org In some cases, the catalyst can override the inherent selectivity of the donor. For example, while TMSOTf-promoted couplings of mannopyranosyl donors typically yield α-anomers, the use of specific catalysts can lead to the formation of β-anomers. frontiersin.org

Reaction conditions such as solvent and temperature also play a significant role. The use of nitrile solvents can favor the formation of β-glycosides through the formation of an α-nitrilium ion intermediate. The anomeric selectivity of some reactions can also be temperature-dependent. researchgate.net

The following table highlights the influence of different catalytic systems on the stereochemical outcome of glucal glycosylations.

| Glycal Derivative | Catalytic System | Product Type | Key Finding | Reference |

| 3,4,6-tri-O-benzyl-D-galactal | [Ir(COD)Cl]₂/AgOTf | 2-deoxy-α-O-glycosides | High α-selectivity | rsc.org |

| 3,4,6-tri-O-acetyl-d-glucal | H₂SO₄/4 Å molecular sieves | 2,3-unsaturated O-glycosides | Good α-selectivity (α/β > 6:1) | researchgate.net |

| Per-O-benzylated glucosyl–OTCA donor | (R)-BINOL-derived phosphoric acid | Disaccharides | Increased 1,2-trans stereoselectivity | frontiersin.org |

| Deactivated glycals | B(C₆F₅)₃ | 2,3-unsaturated α-O-glycosides | High α-selectivity | acs.org |

Mechanistic Pathways of Key Transformations

Understanding the mechanistic pathways of reactions involving D-glucal derivatives is essential for predicting and controlling their outcomes. This section focuses on the mechanistic elucidation of the base-promoted ring opening of glycal-derived gem-dibromocyclopropanes.

Studies on Base-Promoted Ring Opening of Glycal-Derived gem-Dibromocyclopropanes

The reaction of D-glycal-derived gem-dibromocyclopropanes with a nucleophilic base, such as a sodium alkoxide, leads to a ring-opening reaction to produce 2-deoxy-2-(E-bromomethylene)glycosides. uq.edu.auacs.orgacs.org This outcome is in contrast to the more common silver-promoted ring-expansion reactions of these compounds. uq.edu.auacs.orgacs.org

Experimental and computational studies have provided significant insights into the mechanism of this base-promoted ring-opening reaction. uq.edu.auacs.orgnih.gov The reaction is predicted to initiate with an alkoxide-induced elimination of hydrogen bromide (HBr) from the gem-dibromocyclopropane. uq.edu.auacs.org This step forms a highly strained bromocyclopropene intermediate. uq.edu.auacs.org

Following its formation, the bromocyclopropene undergoes ring opening to generate a zwitterionic intermediate, which can be described as an oxocarbenium cation/vinyl carbanion resonance structure. uq.edu.auacs.org This intermediate is configurationally stable. uq.edu.auacs.org Subsequent nucleophilic attack by the alkoxide and protonation afford the final E-bromoalkene product. uq.edu.auacs.org Isotope-labeling studies have shown that the proton source in the final step can be either the bulk alcohol solvent or the molecule of alcohol generated during the initial deprotonation step. uq.edu.auacs.org

This proposed mechanism, involving an initial elimination to form a cyclopropene (B1174273) followed by cleavage to a zwitterionic intermediate, explains the formation of the observed exocyclic bromoalkene products. uq.edu.auacs.org

The base-promoted ring opening of glycal-derived gem-dibromocyclopropanes kinetically favors the formation of the E-configured bromoalkene product. uq.edu.auacs.org However, it has been observed that the E-bromoalkene can be isomerized to the Z-bromoalkene under acidic conditions. uq.edu.auacs.org

This isomerization suggests that the Z-bromoalkene is the thermodynamically more stable isomer. uq.edu.au The mechanism for this acid-catalyzed isomerization likely involves protonation of the endocyclic oxygen or the allyloxy group, leading to the formation of an oxonium ion. uq.edu.au Rotation around the C2-C7 bond in the resonance-stabilized intermediate would allow for the formation of the Z-isomer. uq.edu.au

Therefore, the initial formation of the E-isomer is a result of kinetic control, where the reaction proceeds through the lowest energy transition state to give the faster-forming product. libretexts.org The subsequent conversion to the Z-isomer under different conditions demonstrates that the reaction outcome can be shifted towards the more stable thermodynamic product. libretexts.org

The table below outlines the key characteristics of the kinetic and thermodynamic products in this reaction.

| Product | Configuration | Formation Conditions | Stability | Control | Reference |

| E-bromoalkene | E | Base-promoted ring opening | Less stable | Kinetic | uq.edu.auacs.org |

| Z-bromoalkene | Z | Acid-promoted isomerization of E-isomer | More stable | Thermodynamic | uq.edu.au |

Mechanistic Insights into the Formation of 2-Deoxy-Sugars from Glycals

The conversion of glycals into 2-deoxy-sugars is a fundamental transformation in carbohydrate chemistry. Several mechanisms have been proposed depending on the reagents and catalysts employed.

One common method involves the acid-catalyzed hydration of the glycal double bond. For instance, the use of trifluoroacetic acid (TFA) can effectively convert 3,4,6-tri-O-benzyl-D-glucal into the corresponding 2-deoxy-sugar. rsc.org A plausible mechanism for this conversion involves the initial activation of the endocyclic double bond of the glycal by the acid activator. The lone pair of the endocyclic oxygen, which is in conjugation with the double bond, renders the C-2 position nucleophilic. This allows the C-2 position to capture a proton from the reaction medium (e.g., from water), leading to the formation of an oxocarbenium ion intermediate. Subsequent nucleophilic attack by a hydroxyl group at the anomeric carbon results in the final 2-deoxy-sugar product. rsc.org Control experiments using deuterated water (D₂O) have confirmed that the hydroxyl group in the final product originates from water. rsc.org

Transition metal catalysts also provide pathways for the synthesis of 2-deoxy glycosides from glycals. Iridium(I)-catalyzed O-glycosylation of glycals bearing a poor leaving group at the C-3 position yields 2-deoxy-α-O-glycosides. scispace.comrsc.org Mechanistic studies suggest that these reactions proceed via a directing mechanism. The alcohol acceptor coordinates to the iridium(I) metal center in an α-face-coordinated Ir(I)-glycal π-complex. This is followed by a syn-addition attack on the glycal to form the O-glycosidic bond. scispace.comrsc.org

In another example, the base-induced ring opening of gem-dibromocyclopropanes derived from 3,4,6-tri-O-benzyl-D-glucal leads to the formation of 2-deoxy-2-(E-bromomethylene)pyranosides. uq.edu.au The proposed mechanism for this reaction involves an initial elimination of hydrogen bromide to form a cyclopropene intermediate. This is followed by cleavage to a zwitterionic or carbene intermediate, which then undergoes nucleophilic addition and protonation to yield the final product. uq.edu.au

| Precursor | Reagent/Catalyst | Key Intermediate | Product | Ref |

| 3,4,6-tri-O-benzyl-D-glucal | Trifluoroacetic acid (TFA), H₂O | Oxocarbenium ion | 2-Deoxy-sugar | rsc.org |

| Glycals with poor C3 leaving group | Iridium(I) catalyst, Alcohol | α-face-coordinated Ir(I)-glycal π-complex | 2-Deoxy-α-O-glycoside | scispace.comrsc.org |

| gem-Dibromocyclopropane of 3,4,6-tri-O-benzyl-D-glucal | Sodium alkoxide | Cyclopropene/Zwitterion | 2-Deoxy-2-(E-bromomethylene)pyranoside | uq.edu.au |

Stereoelectronic Factors in Epoxidation of Glycals

The epoxidation of glycals is a key reaction for producing versatile synthetic intermediates, and its stereoselectivity is heavily influenced by stereoelectronic effects. The reaction of glycals like tri-O-benzyl-D-glucal with epoxidizing agents such as dimethyldioxirane (B1199080) (DMDO) or m-chloroperoxybenzoic acid (m-CPBA) often shows a high degree of facial selectivity. lookchem.comnih.gov

A preference for the α-attack (i.e., attack from the face opposite the C-5 substituent) is commonly observed in the epoxidation of glycals that lack a stereocontrolling hydroxyl group. lookchem.com This α-selectivity is attributed to a dominant stereoelectronic effect over steric hindrance. While steric hindrance from protons at C-3 and C-6 would favor an equatorial (β) attack, a stabilizing orbital overlap between the lone pair of the endocyclic oxygen and the developing antibonding σ* orbital of the new C-O bond in the transition state favors the α-approach. lookchem.com In unhindered glycals, this stereoelectronic factor is the overriding influence, leading to the α-epoxide as the major product. lookchem.com

| Glycal Substrate | Key Stereoelectronic Factor | Predominant Attack Face | Major Product | Ref |

| Tri-O-benzyl-D-glucal | Orbital overlap (endocyclic oxygen lone pair with developing σ* orbital) | α-face | α-epoxide | lookchem.com |

| General D-Glucals | Anomeric effect in the transition state | α-face | α-epoxide | lookchem.comnih.gov |

Application of Computational Methods in Mechanistic Investigations

Computational methods, particularly Density Functional Theory (DFT) calculations, have become invaluable tools for elucidating the complex reaction mechanisms of glycal derivatives. These methods provide insights into transition state geometries, reaction energy profiles, and the electronic factors governing reactivity and selectivity.

For instance, in the epoxidation of glycals and related compounds, DFT calculations based on polarized-π frontier molecular orbital (PPFMO) theory have been used to support the role of stereoelectronic effects from oxygen substituents in determining facial selectivity. nih.gov These calculations help to quantify the stabilizing interactions, such as the hyperconjugative assistance between the incipient bond's σ* orbital and neighboring occupied orbitals, that favor one transition state over another. lookchem.comnih.gov

Computational studies have also been employed to probe the mechanism of the base-promoted ring-opening of glycal-derived gem-dibromocyclopropanes. uq.edu.au By modeling simplified systems, these studies help to rationalize the observed kinetic selectivity for the E-configured bromoalkene products over other potential isomers, such as ring-expanded oxepines. uq.edu.au

In the study of palladium-catalyzed reactions of glycals, DFT calculations have been performed to investigate the different coordinating pathways of the catalyst and to rationalize the observed stereoselectivity. ntu.edu.sg Similarly, for glycosyl cross-coupling reactions, computational studies have revealed that the steric properties of phosphine (B1218219) ligands on a palladium catalyst are crucial in suppressing side reactions like β-elimination, thereby favoring the desired C-aryl glycoside product. nih.gov

Isotope Labeling Studies for Reaction Mechanism Probing

Isotope labeling is a powerful experimental technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanistic pathways. This method has been applied to various reactions of D-glucal derivatives to clarify ambiguous mechanistic details.

In the base-induced ring opening of a gem-dibromocyclopropane derived from 3,4,6-tri-O-benzyl-D-glucal, isotope labeling studies using deuterated solvents (e.g., CD₃OH) were crucial. uq.edu.au These experiments demonstrated a competition between the alcohol generated in situ during the initial deprotonation step and the bulk alcohol solvent in the final nucleophilic addition and protonation steps of the mechanism. uq.edu.au

Similarly, to understand the TFA-induced conversion of 3,4,6-tri-O-benzyl-D-glucal to 2-deoxy-sugars, a control experiment was performed using a mixture of dioxane and deuterated water (D₂O). rsc.org The incorporation of deuterium (B1214612) into the product confirmed that the hydroxyl group at the anomeric position originated from water, supporting a mechanism involving hydration of an oxocarbenium ion intermediate. rsc.org

In a gold-catalyzed C-glycosylation reaction of tri-O-acetyl-D-glucal, an ¹⁸O-labeling experiment was conducted. acs.org By using a propargylic carboxylate enriched with ¹⁸O in the carbonyl oxygen, it was shown that the label remained in the final C-vinyl glycoside product. This result provided strong support for a mechanism involving a 1,3-acyloxy migration to form an allenic intermediate, which then acts as the nucleophile. acs.org Furthermore, ¹⁸O-labeling studies have also been instrumental in elucidating the mechanism of sulfoxide-mediated oxygen transfer to glycal enol ethers, revealing an O-migration from C1 to C2. lookchem.com

Advanced Research Perspectives and Emerging Directions for Benzyl Protected D Glucals

Development of Novel and More Efficient Catalytic Systems for D-Glucal Transformations

The transformation of D-glucals into valuable carbohydrate derivatives often relies on the use of catalysts to promote specific reactions with high efficiency and selectivity. While traditional methods have employed a range of Lewis acids, recent research has focused on developing novel and more efficient catalytic systems to overcome existing limitations.

A significant area of advancement is the use of iron(III) chloride-based catalysts. For instance, FeCl3 supported on carbon (FeCl3/C) has been demonstrated as an effective and convenient promoter for the Ferrier rearrangement of 3,4,6-tri-O-benzyl-D-glucal. tandfonline.comresearchgate.net This reaction, which is typically challenging with this substrate, proceeds efficiently under mild conditions to yield 2,3-unsaturated-O-glucosides in good yields (47–92%) with a variety of alcohols, particularly phenols. tandfonline.comresearchgate.net Anhydrous ferric chloride has also been shown to be a highly effective catalyst for the Ferrier glycosylation, enabling rapid reactions with various alcohols to produce 2,3-unsaturated-D-glycosides in high yields and stereoselectivity, even at very low catalyst loadings. thieme-connect.com

Other metal-based catalysts have also been explored. Lanthanum(III) nitrate (B79036) hexahydrate has been utilized as a mild and efficient catalyst for the stereoselective Ferrier rearrangement of 3,4,6-tri-O-acetyl-d-glucal with various nucleophiles under solvent-free conditions, affording excellent yields of 2,3-unsaturated glycopyranosides. tandfonline.com Rhodium catalytic systems have been successfully employed for the regio- and stereoselective hydroformylation of glucal derivatives, including 3,4,6-tri-O-benzyl-D-glucal, to produce 2-formyl derivatives as the major products. acs.org Furthermore, rhodium(II) catalysts have been used for the substrate-controlled, stereoselective cyclopropanation of D-glucal derivatives. researchgate.net

In addition to metal-based systems, metal-free catalytic approaches are gaining traction. A novel metal-free synthesis of Perlin aldehydes and hemiacetals has been developed from benzylated glycals using organic additives like 4-hydroxy-6-methyl-2-pyrone (B586867) and 4-amino coumarin (B35378) in an acidic solvent solution. researchgate.net

Table 1: Comparison of Catalytic Systems for D-Glucal Transformations

| Catalyst | Reaction Type | Substrate | Key Advantages | Reference |

| FeCl3/C | Ferrier Rearrangement | 3,4,6-tri-O-Benzyl-D-glucal | Efficient, mild conditions, good yields with phenols | tandfonline.comresearchgate.net |

| Anhydrous FeCl3 | Ferrier Glycosylation | Tri-O-acetyl-D-glucal | Rapid reaction, high yield and stereoselectivity | thieme-connect.com |

| La(NO3)3 · 6H2O | Ferrier Rearrangement | 3,4,6-tri-O-acetyl-d-glucal | Mild, solvent-free, excellent yields | tandfonline.com |

| Rhodium complexes | Hydroformylation | 3,4,6-tri-O-benzyl-D-glucal | Regio- and stereoselective | acs.org |

| Rh(II) catalysts | Cyclopropanation | D-glucal derivatives | Substrate-controlled, stereoselective | researchgate.net |

| Organic additives | Aldehyde/Hemiacetal synthesis | Benzylated glycals | Metal-free, non-toxic | researchgate.net |

Exploration of Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency

Cascade and multicomponent reactions (MCRs) represent powerful strategies for increasing synthetic efficiency by combining multiple reaction steps into a single operation, thereby reducing the need for intermediate purification and minimizing waste. researchgate.netnih.gov The application of these approaches to D-glucal chemistry has led to the development of innovative methods for the synthesis of complex molecular scaffolds. acs.orgrsc.org

One notable example is the one-pot, three-component cascade dehydrogenative annulation reaction catalyzed by ruthenium for the synthesis of biologically active 4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one derivatives. researchgate.net Another significant development is the multicomponent cascade transformation of D-glucal to furan-appended triazole glycoconjugates. acs.org

Researchers have also explored the use of D-glucals in cascade reactions to generate structurally diverse N-heterocyclic fused rings. For instance, the reaction of 3,4,6-tri-O-benzyl-D-glucal with various aromatic amines can lead to the formation of indolines, benzoxazine-fused heterocycles, or tetrahydroquinoline-fused cyclopentanones, depending on the reaction conditions and the nature of the amine. rsc.org For example, the reaction with N-benzyl-p-methylaniline in the presence of InBr3 yields an indoline (B122111) derivative, while reaction with N-benzyl-aniline catalyzed by Dy(OTf)3 can produce tetrahydroquinoline-fused cyclopentanones. rsc.org

The Claisen-Schmidt condensation of a C-glucosyl aldehyde derived from 3,4,6-tri-O-benzyl-D-glucal with acetophenones can lead to the formation of glucal propenones. acs.orgacs.org These intermediates can then undergo a Pd(II)-catalyzed cross-dehydrogenative coupling reaction with various alkenes, followed by a 6π-electrocyclization and in situ dehydrogenative aromatization to afford pentasubstituted chromanes. acs.orgacs.org

Strategies for Stereodivergent Synthesis from D-Glucal Precursors

The ability to control stereochemistry is paramount in carbohydrate synthesis. Stereodivergent synthesis, which allows for the selective formation of any possible stereoisomer of a product from a common starting material, is a particularly powerful approach. D-glucals, including their benzyl-protected forms, have emerged as valuable precursors for such strategies.

A stereo-defined synthesis of two diastereomers of polyhydroxypyrrolidines has been achieved starting from 3,4,6-tri-O-benzyl-d-glucal. researchgate.netscispace.com This synthesis involves a cleavage-recyclization strategy, where a key diol intermediate is selectively manipulated to generate two different stereoisomers of a protected polyhydroxypyrrolidine through Mitsunobu cyclization. researchgate.net

Another example of stereodivergent synthesis involves the use of a 2-chloroamine derived from 3,4,6-tri-O-benzyl-D-glucal as a common substrate for the synthesis of D- and L-fagomines. scispace.com The key to this divergent approach lies in the cyclization step, where an SN2 reaction leads to the L-(-)-fagomine, while an intramolecular reductive amination affords the D-diastereomer. scispace.com

Furthermore, the stereoselective epoxidation of glucal derivatives is a critical transformation that can be influenced by protecting groups. tdx.cat While the epoxidation of tri-O-benzyl-D-glucal with certain catalysts provides moderate stereoselectivity, the choice of protecting groups can have a more significant impact on the outcome. tdx.cat The stereoselectivity of cycloaddition reactions, such as the [2+2] cycloaddition of isocyanates with D-glucal derivatives to form β-lactams, can also be controlled to yield specific stereoisomers. orgsyn.org

Integration of D-Glucal Chemistry into Flow Chemistry and Automated Synthesis Platforms

The translation of complex carbohydrate synthesis from traditional batch methods to more efficient and automated platforms is a rapidly advancing field. Flow chemistry and automated synthesis offer numerous advantages, including improved reaction control, enhanced safety, and the potential for high-throughput synthesis. sigmaaldrich.comchemspeed.com

While specific examples detailing the integration of 4-O-benzyl-D-glucal into flow chemistry are still emerging, the principles of automated synthesis are being applied to carbohydrate chemistry more broadly. glycoforum.gr.jpnih.gov Automated platforms, often based on HPLC equipment, are being developed to streamline the synthesis of complex glycans. glycoforum.gr.jp These systems enable the automated delivery of reagents and real-time reaction monitoring, simplifying what is traditionally a complex and labor-intensive process. glycoforum.gr.jp

The development of automated platforms for the synthesis of oligosaccharides and other glycoconjugates will undoubtedly accelerate research in glycoscience by making these complex molecules more accessible to the broader scientific community. nih.gov The compatibility of D-glucal derivatives, including this compound, with the reaction conditions employed in these automated systems will be a key factor in their future application.

Computational Design and Predictive Modeling of D-Glucal Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. numberanalytics.com In the context of D-glucal chemistry, computational methods are being used to model reactivity and selectivity, providing valuable insights that can guide experimental design.

Density Functional Theory (DFT) studies have been used to support the observed stereoselectivity in the cyclopropanation reactions of D-glucal derivatives. researchgate.net Computational modeling has also been employed to understand how the structure and steric bulk of a β-lactam sugar monomer, synthesized from a benzyl-protected D-glucal, affect the thermodynamics and kinetics of its polymerization. researchgate.net

A significant area of development is the use of machine learning algorithms to predict the stereoselectivity of glycosylation reactions. fu-berlin.denih.govmpg.de By training a random forest algorithm on a dataset of glycosylation reactions, researchers have been able to accurately predict the stereochemical outcome of new reactions, taking into account factors such as the electrophile, nucleophile, catalyst, solvent, and temperature. fu-berlin.denih.govmpg.de This approach, which quantifies the steric and electronic contributions of all reaction components, has the potential to revolutionize how glycosylation reactions are designed and optimized. fu-berlin.denih.govmpg.de Such predictive models can help identify novel ways to control stereoselectivity and provide a deeper understanding of the factors that govern these complex transformations. fu-berlin.denih.govmpg.de

Q & A

Basic Research Questions

Q. What is the role of benzyl protecting groups in the synthesis of 4-O-Benzyl-D-glucal, and how do they influence subsequent glycosylation reactions?

- Benzyl groups are widely used in carbohydrate chemistry to protect hydroxyl groups during synthetic steps. In this compound, the benzyl group at the 4-position shields the hydroxyl from unwanted side reactions, enabling selective activation of other positions (e.g., C-3 or C-6) for glycosylation. This selectivity is critical for constructing complex oligosaccharides. Characterization via NMR and NMR confirms regioselective protection .

Q. What spectroscopic methods are most reliable for characterizing this compound, and how should researchers interpret key spectral data?

- NMR is essential for identifying benzyl group signals (δ ~7.3 ppm, aromatic protons) and anomeric protons (δ ~5.2–6.0 ppm). NMR distinguishes benzyl carbons (δ ~128–138 ppm) and glycosidic carbons. High-resolution mass spectrometry (HRMS) or FAB-MS validates molecular weight. Cross-referencing with synthetic intermediates (e.g., tri-O-benzyl derivatives) ensures structural fidelity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use gloves, protective eyewear, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified chemical waste services. Stability tests under inert atmospheres (N/Ar) are advised to prevent degradation during storage .

Advanced Research Questions

Q. How can stereochemical outcomes in glycosylation reactions using this compound be optimized?

- Stereoselectivity depends on catalysts (e.g., BF-OEt, TMSOTf) and solvent polarity. For α-linked products, non-polar solvents (toluene) favor axial attack; polar solvents (CHCl) may enhance β-selectivity. Pre-activation of glycosyl donors (e.g., trichloroacetimidates) improves yield. Monitor reactions via TLC and NMR to track anomeric proton shifts .

Q. How should researchers resolve conflicting data on glycosylation efficiency when using this compound under varying catalytic conditions?

- Contradictions often arise from competing mechanisms (e.g., SN1 vs. SN2). Design controlled experiments with isotopic labeling (e.g., ) to trace reaction pathways. Compare kinetic data (e.g., via stopped-flow NMR) under identical conditions. Statistical tools like Design of Experiments (DoE) can isolate variables (catalyst loading, temperature) impacting yield .

Q. What strategies enable the synthesis of hyperbranched oligosaccharides using this compound as a key intermediate?

- Iterative deprotection-protection cycles are required. For example:

Deprotect C-4 benzyl group via hydrogenolysis (Pd/C, H).

Activate the liberated hydroxyl for glycosylation (e.g., trichloroacetimidate formation).

Repeat with orthogonal protecting groups (e.g., TBDMS or acetyl) to build branched structures. Validate via MALDI-TOF MS and 2D NMR (HSQC, HMBC) .

Q. How can computational methods (e.g., QSPR, DFT) complement experimental studies of this compound’s reactivity?

- Quantum chemistry calculations (DFT) predict transition states and activation energies for glycosylation steps. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates. Validate predictions via kinetic isotope effect (KIE) studies or Hammett plots .

Methodological Considerations

Data Contradiction Analysis Example:

- If glycosylation yields vary between 40–80% across studies, assess:

- Purity of starting material (HPLC or GC-MS).

- Moisture levels (Karl Fischer titration).

- Catalyst decomposition (TGA or NMR for fluorinated catalysts).

Experimental Design Table:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.